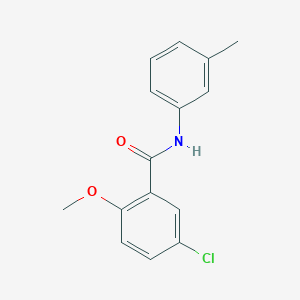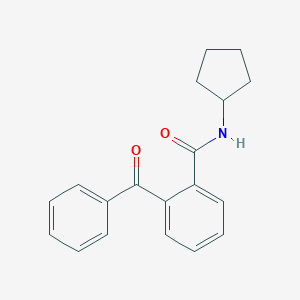
2-benzoyl-N-cyclopentylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzoyl-N-cyclopentylbenzamide, also known as BPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPB belongs to the class of benzamides and is a white crystalline powder that is soluble in organic solvents.
Wirkmechanismus
2-benzoyl-N-cyclopentylbenzamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of CK2 activity, which in turn affects various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
2-benzoyl-N-cyclopentylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2-benzoyl-N-cyclopentylbenzamide has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-benzoyl-N-cyclopentylbenzamide has several advantages for use in lab experiments, including its ability to selectively inhibit the activity of protein kinase CK2 and its potential applications in various fields. However, 2-benzoyl-N-cyclopentylbenzamide also has limitations, including its low solubility in aqueous solutions and its potential cytotoxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-benzoyl-N-cyclopentylbenzamide, including the development of more efficient synthesis methods, the identification of potential drug targets for 2-benzoyl-N-cyclopentylbenzamide, and the investigation of its potential applications in other fields such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of 2-benzoyl-N-cyclopentylbenzamide.
Synthesemethoden
2-benzoyl-N-cyclopentylbenzamide can be synthesized through several methods, including the reaction of benzoyl chloride with cyclopentylamine in the presence of a base such as triethylamine. Another method involves the reaction of benzoyl chloride with cyclopentylamine in the presence of sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
2-benzoyl-N-cyclopentylbenzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. 2-benzoyl-N-cyclopentylbenzamide has been shown to inhibit the activity of the enzyme protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
Eigenschaften
Molekularformel |
C19H19NO2 |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
2-benzoyl-N-cyclopentylbenzamide |
InChI |
InChI=1S/C19H19NO2/c21-18(14-8-2-1-3-9-14)16-12-6-7-13-17(16)19(22)20-15-10-4-5-11-15/h1-3,6-9,12-13,15H,4-5,10-11H2,(H,20,22) |
InChI-Schlüssel |
FLJGFZIXVAOILI-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



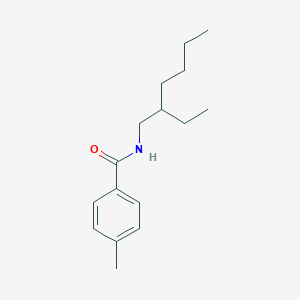
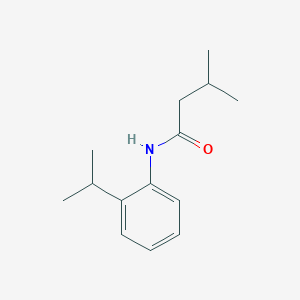


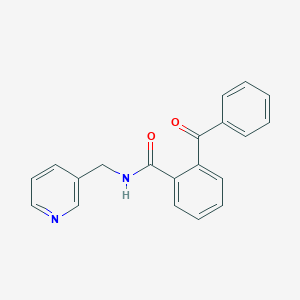
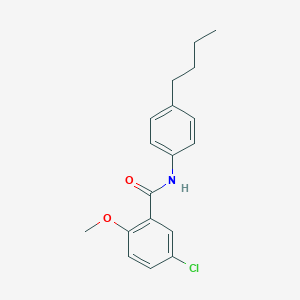
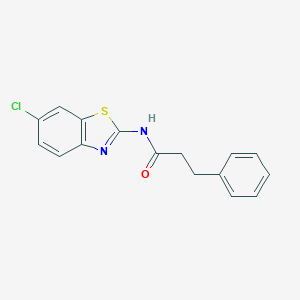
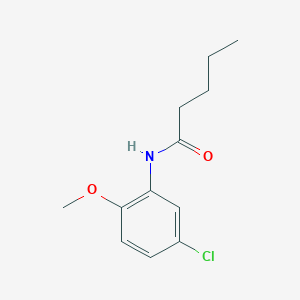
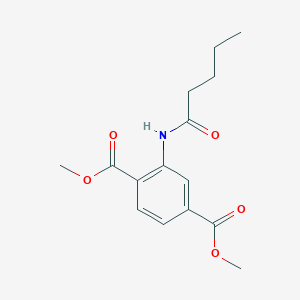
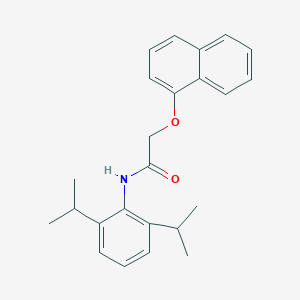
![Ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B291509.png)

